molecular formula C18H16N5S.Br<br>C18H16BrN5S B1676488 Thiazolyl blue CAS No. 298-93-1

Thiazolyl blue

Cat. No.: B1676488
CAS No.: 298-93-1
M. Wt: 414.3 g/mol
InChI Key: AZKSAVLVSZKNRD-UHFFFAOYSA-M
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Description

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, commonly known as MTT, is a yellow tetrazole compound. It is widely used in biological and chemical research, particularly in cell viability assays. The compound is reduced to formazan, a purple-colored product, by metabolically active cells, making it a valuable tool for assessing cell metabolic activity.

Mechanism of Action

Target of Action

Thiazolyl blue, also known as MTT, primarily targets the mitochondrial dehydrogenase enzymes in living cells . These enzymes play a crucial role in the electron transport chain, a vital process in cellular respiration that generates energy in the form of ATP .

Mode of Action

The interaction of this compound with its target, the mitochondrial dehydrogenase enzymes, results in a significant change. This compound is converted to a dark blue, water-insoluble compound known as MTT formazan . This conversion is facilitated by the dehydrogenase enzymes present in metabolically active cells .

Biochemical Pathways

The conversion of this compound to MTT formazan by dehydrogenase enzymes is part of the cellular respiration pathway. This pathway is responsible for the production of ATP, the primary energy currency of the cell . The formation of MTT formazan is an indication of metabolic activity, as it signifies the presence and activity of dehydrogenase enzymes .

Pharmacokinetics

Given its use in cell viability assays, it can be inferred that this compound is capable of permeating cell membranes to interact with intracellular targets .

Result of Action

The result of this compound’s action is the formation of MTT formazan, a dark blue compound. The intensity of this color change can be measured colorimetrically at 570 nm, providing a quantitative measure of cell viability and proliferation . The more intense the color, the higher the number of viable, metabolically active cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and thus the conversion of this compound to MTT formazan . Additionally, the presence of other substances in the environment, such as inhibitors or enhancers of dehydrogenase enzymes, could also impact the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

Thiazolyl Blue plays a significant role in biochemical reactions. It is reduced by mitochondrial dehydrogenases of living cells to form a dark blue, water-insoluble formazan . This reduction process involves enzymes and proteins within the cell, particularly those located in the mitochondria . The nature of these interactions is primarily reductive, with this compound serving as an electron acceptor .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is used as an indicator of cell viability and proliferation . The reduction of this compound to formazan is an indication of metabolic activity within the cell, which can be used to assess cell function .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its reduction by mitochondrial dehydrogenases. This process results in the formation of a dark blue, water-insoluble formazan . The intensity of the resulting color can be measured colorimetrically at 570 nm, providing a quantitative measure of cellular metabolic activity .

Temporal Effects in Laboratory Settings

Over time, this compound continues to interact with the metabolic processes within cells. The product’s stability and degradation over time are factors that can influence the results of experiments using this compound

Metabolic Pathways

This compound is involved in the metabolic pathways related to the mitochondrial dehydrogenase activity. It serves as an electron acceptor in these pathways

Transport and Distribution

This compound, due to its positive charge, can pass through cell membranes and is transported to the mitochondria where it is reduced to formazan . The distribution of this compound within cells and tissues is therefore largely determined by the presence and activity of mitochondrial dehydrogenases .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria of cells . This localization is due to the compound’s interaction with mitochondrial dehydrogenases, which reduce the this compound to formazan . The activity or function of this compound is thus closely tied to its subcellular localization within the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide involves the reaction of 2,5-diphenyltetrazolium chloride with 4,5-dimethylthiazole. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures are implemented to monitor the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide undergoes reduction reactions, where it is converted to formazan by cellular oxidoreductase enzymes. This reduction is facilitated by the presence of nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH) as electron donors .

Common Reagents and Conditions

The reduction of 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to formazan typically occurs in the presence of phosphate-buffered saline (PBS) and under physiological conditions (37°C, pH 7.4). The reaction is often carried out in cell culture media containing fetal calf serum and other nutrients .

Major Products Formed

The primary product formed from the reduction of 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is formazan, a purple-colored compound. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells present in the assay .

Scientific Research Applications

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is extensively used in scientific research for various applications:

Comparison with Similar Compounds

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is often compared with other tetrazolium salts used in cell viability assays, such as:

Each of these compounds has unique properties that make them suitable for specific applications, but 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide remains a widely used and reliable reagent for cell viability assays.

Properties

IUPAC Name

2-(3,5-diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole;bromide
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InChI

InChI=1S/C18H16N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3;1H/q+1;/p-1
Source PubChem
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InChI Key

AZKSAVLVSZKNRD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
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Molecular Formula

C18H16BrN5S
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Related CAS

13146-93-5 (parent)
Record name Thiazolyl blue
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DSSTOX Substance ID

DTXSID60889338
Record name 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide
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Molecular Weight

414.3 g/mol
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Physical Description

Yellow solid; [HSDB] Yellow crystalline solid; [MSDSonline]
Record name Thiazolyl blue
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Solubility

Solubility in 2-methoxyethanol, 20 mg/mL; ethanol, 20 mg/mL, Solubility in water, 10 mg/mL
Record name METHYLTHIAZOLETETRAZOLIUM
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Vapor Pressure

5.11X10-11 mm Hg at 25 °C /Estimated/
Record name METHYLTHIAZOLETETRAZOLIUM
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Color/Form

Yellow powder

CAS No.

298-93-1
Record name [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]
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Record name 2H-Tetrazolium, 2-(4,5-dimethyl-2-thiazolyl)-3,5-diphenyl-, bromide (1:1)
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Record name 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide
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Record name 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
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Melting Point

195 °C (decomposes)
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Synthesis routes and methods

Procedure details

Proliferation of splenocytes was measured using the MTT assay (Hansen et al., 1989), which measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide to formazan crystals. In this assay, the yellow MTT solution will be converted to a purple formazan product by the mitochondrial dehydrogenase of the viable cells. One-hundred microliters of splenocytes (1×107 cells/mL) were seeded in triplicates in flat-bottomed 96-well plates and cultured in the presence or absence of 1 μg/mL Con A or LPS or 10 μg/mL TT. After 72 hours at 37° C. in 5% CO2, the cells were incubated with 5 mg/mL MTT reagent for four-hours. The formazan precipitates were then dissolved by addition of 0.1 mL of HCl in isopropanol and mixed thoroughly by repeated pipetting. Cell proliferation was quantified using an ELISA reader at 570 nm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: [, , , ] Thiazolyl blue acts as an artificial electron acceptor. Viable cells, with active metabolism, contain NAD(P)H-dependent oxidoreductases, particularly in their mitochondria. These enzymes can reduce the yellow, water-soluble this compound (MTT) into a purple, water-insoluble formazan crystal. This formazan product can then be solubilized using organic solvents like dimethyl sulfoxide (DMSO) and quantified spectrophotometrically. The intensity of the resulting purple color is directly proportional to the number of viable cells, serving as a reliable indicator of cell viability and metabolic activity. You can find more information on this assay in the paper titled "A comparison of this compound (MTT) versus Sulforhodamine B (SRB) assay in assessment of antiproliferation effect of bromelain on 4T1, AGS and PC3 cancer cell lines." []

A: [, ] The reduction of MTT to formazan predominantly occurs in the mitochondria due to the high concentration of NAD(P)H-dependent oxidoreductases present within this organelle. This reduction process is indicative of active cellular respiration occurring in the mitochondria, a key marker of viable and metabolically active cells. Therefore, the MTT assay is often used as an indirect measure of mitochondrial function. Studies like "Neuroprotective effects of mitoquinone and oleandrin on Parkinson's disease model in zebrafish" have demonstrated the link between MTT reduction and mitochondrial function in the context of neuroprotection. []

A: [, ] The molecular formula of this compound is C18H16BrN5S. It has a molecular weight of 414.32 g/mol. Details about its use in dehydrogenase assays can be found in the paper "A new assay for diaphorase activity in reagent formulations, based on the reduction of this compound." []

A: [, ] this compound is widely used to detect dehydrogenase activity, particularly in enzyme assays. Dehydrogenases are enzymes that catalyze the removal of hydrogen atoms from a molecule. In the presence of a suitable electron carrier like NADH, the enzyme diaphorase can transfer electrons to this compound, leading to its reduction to formazan. This color change forms the basis for measuring diaphorase activity, as described in "A new assay for diaphorase activity in reagent formulations, based on the reduction of this compound." []

A: [, ] Yes, computational methods like density functional theory (DFT) have been used to model the interaction of this compound with various metal ions. This information is crucial for understanding its complex formation and extraction behavior in analytical chemistry applications. Studies such as "Complex Formation in a Liquid-Liquid Extraction System Containing Vanadium(IV/V), 2,3-Dihydroxynaphtahlene and this compound" have employed DFT calculations to elucidate the structure and stability of these complexes. []

A: [, ] While this compound is widely used, research has explored modifications to improve its solubility or sensitivity. For example, the replacement of the tetrazole ring with other heterocycles or modifications to the phenyl substituents could potentially alter its redox potential and spectral properties. These changes could lead to the development of analogs with improved performance in specific applications.

A: [, ] this compound is generally stored as a powder at 2-8 °C, protected from light and moisture, to ensure its long-term stability. Stock solutions are commonly prepared in phosphate-buffered saline (PBS) or other suitable buffers and should be stored similarly to minimize degradation.

A: [, , , ] The MTT assay, due to its ability to reflect cell viability and metabolic activity, finds diverse applications beyond cancer research. It's invaluable in:

    A: [, , ] Yes, several alternatives to the MTT assay are available, each with advantages and disadvantages:

      A: [, ] this compound was introduced as a reagent for biochemical assays in the 1950s. Its use in assessing cell viability, through the MTT assay, was pioneered by Mosmann in 1983. Since then, the MTT assay has become one of the most widely used methods for measuring cell viability and proliferation in various research fields.

      A: [, , , ] The diverse applications of this compound, spanning cell biology, biochemistry, toxicology, and material science, have fueled interdisciplinary research efforts. For instance:

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